5-Bromo-4-methoxyisoquinolin-1(2H)-one
Description
5-Bromo-4-methoxyisoquinolin-1(2H)-one is a brominated and methoxy-substituted derivative of the isoquinolinone scaffold, a heterocyclic framework with significant pharmacological relevance. Isoquinolinones are known for their biological activities, including antihypertensive and antitumor properties, as demonstrated in related compounds .
The molecular formula of 5-Bromo-4-methoxyisoquinolin-1(2H)-one can be inferred as C₁₀H₈BrNO₂ (molecular weight: ~270.08 g/mol), based on modifications to the core structure of 5-Bromo-1(2H)-isoquinolinone (C₉H₆BrNO, 224.05 g/mol) .
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-5-12-10(13)6-3-2-4-7(11)9(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
YJFZLPXVRLSYAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom. Subsequently, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxyisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxy vs. Hydroxy Groups: The methoxy group in 5-Bromo-4-methoxyisoquinolin-1(2H)-one is electron-donating, increasing aromatic ring electron density compared to the electron-withdrawing hydroxyl group in 4-Bromo-5-hydroxyisoquinolin-1(2H)-one. This difference alters solubility, with hydroxyl analogs being more polar and hydrophilic .
- Bromine Position: Bromine at position 5 (as in the target compound) versus position 4 (as in 4-Bromo-5-methylisoquinolin-1(2H)-one) may influence steric interactions in biological systems. Bromine’s heavy atom effect could enhance binding affinity to hydrophobic pockets in enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
